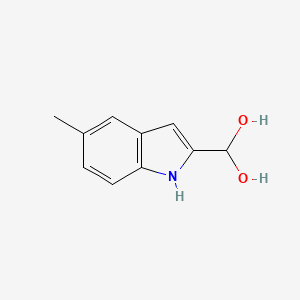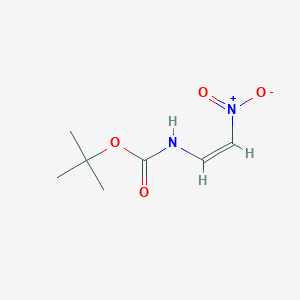
(Z)-tert-Butyl (2-nitrovinyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-tert-Butyl (2-nitrovinyl)carbamate is an organic compound that features a nitrovinyl group attached to a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl (2-nitrovinyl)carbamate typically involves the reaction of tert-butyl carbamate with a nitrovinyl compound under specific conditions. One common method includes the use of a base to deprotonate the carbamate, followed by the addition of the nitrovinyl compound to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-tert-Butyl (2-nitrovinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The vinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-tert-Butyl (2-nitrovinyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active molecules. Its derivatives may exhibit therapeutic properties that are useful in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of (Z)-tert-Butyl (2-nitrovinyl)carbamate involves its interaction with molecular targets through its reactive nitrovinyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways and targets depend on the context in which the compound is used, such as in biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-2-Nitrovinyl-1,4-benzoquinone: This compound shares the nitrovinyl group and exhibits similar reactivity.
2-(2-Nitrovinyl)thiophene: Another compound with a nitrovinyl group, used in similar applications.
(Z)-2-Bromo-5-(2-nitrovinyl)furan: A nitrovinyl derivative with applications in antimicrobial research.
Uniqueness
(Z)-tert-Butyl (2-nitrovinyl)carbamate is unique due to its combination of the carbamate and nitrovinyl groups, which confer distinct reactivity and potential applications. Its tert-butyl group also provides steric hindrance, influencing its chemical behavior and interactions.
Eigenschaften
Molekularformel |
C7H12N2O4 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
tert-butyl N-[(Z)-2-nitroethenyl]carbamate |
InChI |
InChI=1S/C7H12N2O4/c1-7(2,3)13-6(10)8-4-5-9(11)12/h4-5H,1-3H3,(H,8,10)/b5-4- |
InChI-Schlüssel |
LJOJFHIMERCGSM-PLNGDYQASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N/C=C\[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


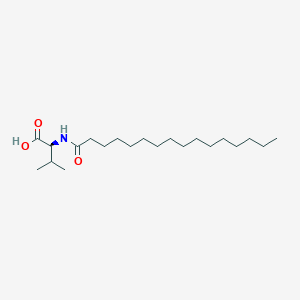
![2-Pyridinecarboxylic acid, 6,6'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis-](/img/structure/B12283943.png)

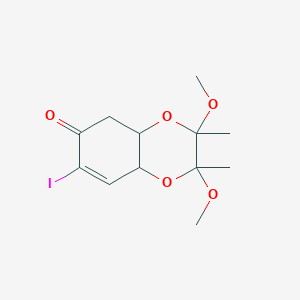
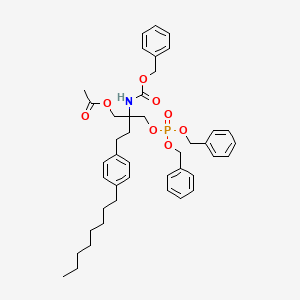
![Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B12283953.png)
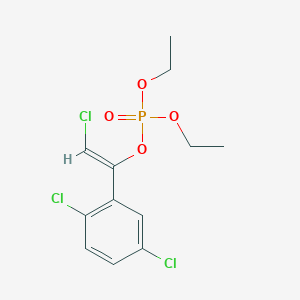
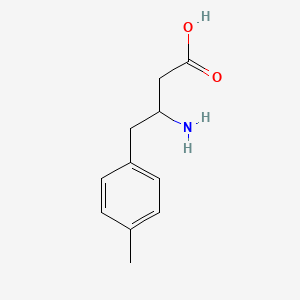
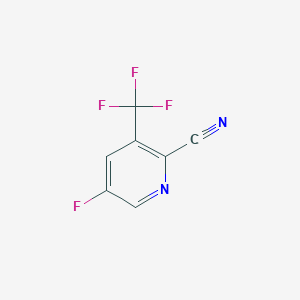
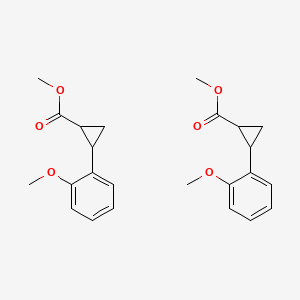
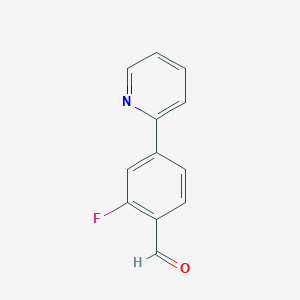
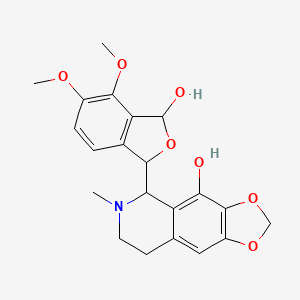
![2,10,13,17-Tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12284014.png)
